2-Propenoic acid, 2-cyano-3-(4-cyanophenyl)-
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Overview
Description
2-Propenoic acid, 2-cyano-3-(4-cyanophenyl)- is an organic compound with the molecular formula C11H7NO2 It is a derivative of propenoic acid, featuring a cyano group and a cyanophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-cyano-3-(4-cyanophenyl)- typically involves the reaction of 4-cyanobenzaldehyde with malononitrile in the presence of a base, followed by a Knoevenagel condensation reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like piperidine or ammonium acetate .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-cyano-3-(4-cyanophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propenoic acid, 2-cyano-3-(4-cyanophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-cyano-3-(4-cyanophenyl)- involves its interaction with various molecular targets. The cyano groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 2-cyano-3-phenyl-: Similar structure but lacks the additional cyano group on the phenyl ring.
2-Propenoic acid, 2-cyano-3-(4-isopropylphenyl)-: Features an isopropyl group instead of a cyano group on the phenyl ring.
2-Propenoic acid, 2-cyano-3-(4-methoxyphenyl)-: Contains a methoxy group on the phenyl ring instead of a cyano group.
Uniqueness
The presence of two cyano groups in 2-Propenoic acid, 2-cyano-3-(4-cyanophenyl)- makes it unique compared to its analogs. This structural feature can influence its reactivity and interactions with other molecules, potentially leading to distinct chemical and biological properties.
Properties
CAS No. |
103417-95-4 |
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Molecular Formula |
C11H6N2O2 |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
2-cyano-3-(4-cyanophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H6N2O2/c12-6-9-3-1-8(2-4-9)5-10(7-13)11(14)15/h1-5H,(H,14,15) |
InChI Key |
YYLUJSBONROLKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)O)C#N |
Origin of Product |
United States |
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